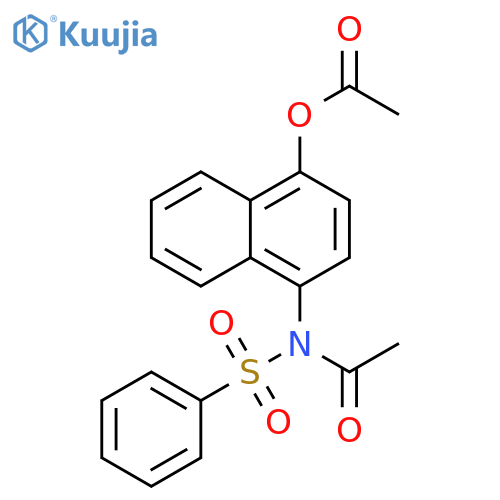

Cas no 321683-26-5 (4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate)

4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate 化学的及び物理的性質

名前と識別子

-

- 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate

- 4-(N-(phenylsulfonyl)acetamido)naphthalen-1-yl acetate

- Acetamide, N-[4-(acetyloxy)-1-naphthalenyl]-N-(phenylsulfonyl)-

- 321683-26-5

- SR-01000400003-1

- MLS001209972

- Acetic acid 4-(acetyl-benzenesulfonyl-amino)-naphthalen-1-yl ester

- EU-0068093

- Oprea1_769641

- 4-[N-(BENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE

- CHEMBL2356743

- F1113-0021

- SMR000513639

- SR-01000400003

- [4-[acetyl(benzenesulfonyl)amino]naphthalen-1-yl] acetate

- Oprea1_549180

- AKOS002375842

-

- インチ: 1S/C20H17NO5S/c1-14(22)21(27(24,25)16-8-4-3-5-9-16)19-12-13-20(26-15(2)23)18-11-7-6-10-17(18)19/h3-13H,1-2H3

- InChIKey: ZCHQDLYDNCVWGV-UHFFFAOYSA-N

- SMILES: C(N(C1=C2C(C=CC=C2)=C(OC(C)=O)C=C1)S(C1=CC=CC=C1)(=O)=O)(=O)C

計算された属性

- 精确分子量: 383.08274382g/mol

- 同位素质量: 383.08274382g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 27

- 回転可能化学結合数: 5

- 複雑さ: 650

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.1Ų

- XLogP3: 3.4

じっけんとくせい

- 密度みつど: 1.357±0.06 g/cm3(Predicted)

- Boiling Point: 576.8±52.0 °C(Predicted)

- 酸度系数(pKa): -17.76±0.70(Predicted)

4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1113-0021-3mg |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-10μmol |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-10mg |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-5μmol |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-2μmol |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-2mg |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-20μmol |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-40mg |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-25mg |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1113-0021-4mg |

4-[N-(benzenesulfonyl)acetamido]naphthalen-1-yl acetate |

321683-26-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 |

4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate 関連文献

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetateに関する追加情報

Recent Advances in the Study of 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate (CAS: 321683-26-5)

The compound 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate (CAS: 321683-26-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique naphthalene core and benzenesulfonylacetamide moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings in recent literature is the role of 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate as a potent inhibitor of specific enzymatic pathways involved in inflammatory responses. Researchers have demonstrated its efficacy in modulating the activity of cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin biosynthesis pathway. This discovery positions the compound as a potential candidate for the development of novel anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, recent investigations have explored the compound's potential in oncology. Preliminary in vitro studies have shown that 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and prostate cancers. The compound appears to induce apoptosis through the activation of intrinsic mitochondrial pathways, making it an interesting subject for further anticancer drug development.

The synthetic chemistry community has also made significant progress in optimizing the production of 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate. Recent publications describe improved synthetic routes with higher yields and better purity profiles. These advancements are crucial for ensuring the compound's availability for both research purposes and potential clinical applications. Notably, a team from the University of Tokyo has developed a novel catalytic system that reduces the number of synthetic steps while maintaining excellent stereochemical control.

Pharmacokinetic studies of 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrates favorable oral bioavailability in animal models, with a plasma half-life that suggests potential for once-daily dosing in clinical settings. However, researchers have noted the need for further optimization to address certain metabolic stability issues observed in hepatic microsome assays.

From a structural perspective, computational chemistry approaches have been employed to understand the molecular interactions of 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate with its biological targets. Molecular docking simulations have revealed key binding interactions with target proteins, providing a foundation for structure-activity relationship (SAR) studies aimed at developing more potent analogs. These computational findings have been validated by X-ray crystallography studies of protein-ligand complexes.

As research progresses, the safety profile of 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate continues to be evaluated. Recent toxicology studies in rodent models have shown an acceptable safety margin at therapeutic doses, with no significant organ toxicity observed in standard panels. However, researchers emphasize the need for comprehensive safety assessments before advancing to human clinical trials.

The growing body of research on 4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate (CAS: 321683-26-5) suggests its potential as a versatile scaffold for drug development across multiple therapeutic areas. While challenges remain in optimizing its pharmacological properties and ensuring clinical safety, the compound represents an exciting avenue for future pharmaceutical research. Continued investigation into its mechanisms of action and potential therapeutic applications is warranted, with several research groups already pursuing derivative compounds with enhanced properties.

321683-26-5 (4-N-(benzenesulfonyl)acetamidonaphthalen-1-yl acetate) Related Products

- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)

- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 740789-42-8(2-Chloro-5-aminophenol)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 1418112-83-0(3-Methylazetidine-1-sulfonamide)

- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 2089314-91-8(4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine)